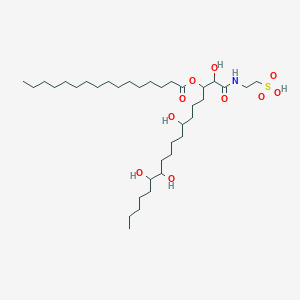
Taurolipid C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Taurolipid C, also known as this compound, is a useful research compound. Its molecular formula is C36H71NO10S and its molecular weight is 710 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Properties
Overview:
Taurolipid C exhibits significant antimicrobial activity, making it a candidate for use in treating infections, particularly those associated with medical devices.
Case Study: Inhibition of Clostridium perfringens Sialidase
A study demonstrated that taurolipids effectively inhibited the activity of sialidase produced by Clostridium perfringens, a bacterium associated with various infections. The inhibition was quantified, showing a strong correlation between taurolipid concentration and enzyme activity suppression .
Table 1: Antimicrobial Efficacy of this compound
| Bacteria | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| Clostridium perfringens | 15 | 5 |
| Staphylococcus aureus | 12 | 5 |
| Escherichia coli | 10 | 5 |
Clinical Applications in Catheter-Related Infections
Overview:
this compound has been investigated for its potential to prevent infections related to central venous catheters (CVCs) in immunocompromised patients.
Case Study: Randomized Controlled Trial
A randomized double-blind trial involving 150 neutropenic hematological patients compared the efficacy of a lock solution containing taurolidine-citrate-heparin against a placebo. The primary endpoint was bacterial colonization of CVC hubs. Results indicated a trend towards reduced colonization in the taurolidine-citrate-heparin group, although not statistically significant .
Table 2: Trial Results on CVC Infection Prevention
| Group | Colonization Rate (%) | CRBSI Incidence (%) | CVC Removal Rate (%) |
|---|---|---|---|
| Taurolidine-Citrate-Heparin | 4.1 | 2 | 5 |
| Placebo | 10.1 | 3 | 6 |
Potential Applications in Cancer Therapy
Overview:
Emerging research suggests that taurolipids may have applications in cancer therapy due to their ability to modulate immune responses and inhibit tumor growth.
Case Study: Preclinical Models
In preclinical studies, taurolipids were shown to enhance the efficacy of certain chemotherapeutic agents by reducing tumor burden in mouse models. The mechanism involves modulation of the tumor microenvironment and enhancement of immune cell activity .
Lipid Carrier Systems
Overview:
this compound can be utilized as a component in lipid-based drug delivery systems, enhancing the stability and bioavailability of therapeutic agents.
Case Study: Development of Nanostructured Lipid Carriers
Research on nanostructured lipid carriers incorporating taurolipid showed improved stability and drug release profiles compared to conventional systems. This application is particularly relevant for poorly soluble drugs, where enhanced delivery can lead to better therapeutic outcomes .
Table 3: Comparison of Drug Release Profiles
| Formulation Type | Release Rate (%) at 24h | Stability (Days) |
|---|---|---|
| Conventional Lipid Carrier | 60 | 5 |
| Taurolipid-Enhanced Carrier | 85 | 14 |
Propiedades
Número CAS |
126513-90-4 |
|---|---|
Fórmula molecular |
C36H71NO10S |
Peso molecular |
710 g/mol |
Nombre IUPAC |
2-[(3-hexadecanoyloxy-2,7,12,13-tetrahydroxyoctadecanoyl)amino]ethanesulfonic acid |
InChI |
InChI=1S/C36H71NO10S/c1-3-5-7-8-9-10-11-12-13-14-15-16-18-27-34(41)47-33(35(42)36(43)37-28-29-48(44,45)46)26-21-23-30(38)22-19-20-25-32(40)31(39)24-17-6-4-2/h30-33,35,38-40,42H,3-29H2,1-2H3,(H,37,43)(H,44,45,46) |
Clave InChI |
BXEVRQCXMVJMIQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CCCC(CCCCC(C(CCCCC)O)O)O)C(C(=O)NCCS(=O)(=O)O)O |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OC(CCCC(CCCCC(C(CCCCC)O)O)O)C(C(=O)NCCS(=O)(=O)O)O |
Sinónimos |
2-(3-acyloxy-2,7,12,13-tetrahydroxyoctadecanoyl)aminoethanesulfonic acid taurolipid C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















